molecular formula C13H19NO B7991197 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol

1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol

Cat. No.: B7991197
M. Wt: 205.30 g/mol
InChI Key: BDESXQCPVSYUHO-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol is an organic compound that features a cyclopropyl group attached to an ethanol moiety, with a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol typically involves the reaction of cyclopropyl ketone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The process may also involve the use of paraformaldehyde as a reagent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketone derivatives, while reduction could produce various alcohols.

Scientific Research Applications

1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various biological receptors, potentially affecting neurotransmitter pathways. The cyclopropyl group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 1-[2-(Dimethylamino)phenyl]ethanol
  • 1-[2-(Dimethylamino)phenyl]-1-propyl ethanol
  • 1-[2-(Dimethylamino)phenyl]-1-butyl ethanol

Uniqueness: 1-[2-(Dimethylamino)phenyl]-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-1-[2-(dimethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15,10-8-9-10)11-6-4-5-7-12(11)14(2)3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDESXQCPVSYUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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